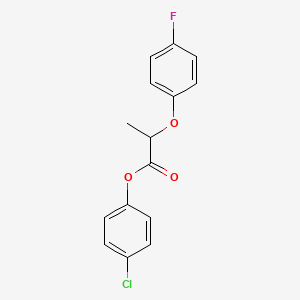

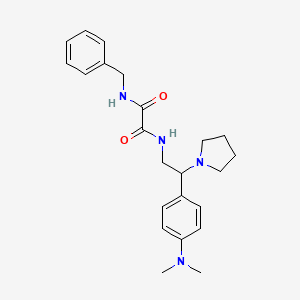

(S)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This would typically include the compound’s systematic name, any common names, its molecular formula, and its structure.

Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis

This would involve a discussion of the reactions the compound undergoes, including the conditions under which these reactions occur and the products formed.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.科学的研究の応用

Applications in Synthesis of N-Heterocycles

Chiral sulfinamides, including tert-butanesulfinamide, are pivotal in the stereoselective synthesis of amines and their derivatives, playing a significant role in the asymmetric synthesis of N-heterocycles such as piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds form the structural motif of numerous natural products and therapeutically relevant compounds, demonstrating the importance of chiral auxiliaries in medicinal chemistry for creating structurally diverse and biologically active molecules (Philip et al., 2020).

Insecticidal Activity and Mode of Action

The Piperaceae family, which includes compounds similar in structure to (S)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride, demonstrates significant insecticidal activity. The insecticidal properties of Piper spp. are attributed to secondary plant compounds like piperamides, which offer a unique and promising source of biopesticide material. These compounds have been effective against various pests, indicating the potential of piperidine derivatives in developing new, environmentally friendly insecticides (Scott et al., 2007).

Potential in CNS Drug Synthesis

The search for functional chemical groups that could lead to novel central nervous system (CNS) acting drugs has highlighted the significance of heterocycles with nitrogen, such as pyridine and piperidine derivatives. These compounds are central to synthesizing a wide range of CNS active drugs due to their diverse effects, ranging from depression to euphoria to convulsion, demonstrating the vast potential of piperidine derivatives in CNS pharmacology (Saganuwan, 2017).

Role in Heterocyclic Compound Synthesis

Enaminoketones, and their derivatives, including piperidine and pyridine-based structures, are vital for synthesizing various heterocycles. These compounds serve as crucial intermediates for creating pyridine, pyrimidine, and pyrrole derivatives, highlighting the role of piperidine and pyridine moieties in advancing synthetic chemistry and drug discovery (Negri et al., 2004).

Medicinal Chemistry and Pharmaceutical Applications

Piperazine derivatives, which share functional similarity with (S)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride, have been widely studied for their therapeutic uses. These compounds have found applications across a range of therapeutic areas, including as antipsychotics, antidepressants, anticancer, and anti-inflammatory agents. The modification of the piperazine nucleus significantly impacts the medicinal potential of these molecules, underscoring the importance of piperidine and pyridine derivatives in medicinal chemistry (Rathi et al., 2016).

Safety And Hazards

This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.

将来の方向性

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas for further study.

特性

IUPAC Name |

N-[(3S)-piperidin-3-yl]pyridine-4-carboxamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.2ClH/c15-11(9-3-6-12-7-4-9)14-10-2-1-5-13-8-10;;/h3-4,6-7,10,13H,1-2,5,8H2,(H,14,15);2*1H/t10-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQHHLNIWFFUOD-XRIOVQLTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC(=O)C2=CC=NC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)NC(=O)C2=CC=NC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-N-(Piperidin-3-yl)pyridine-4-carboxamide dihydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-allyl-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2864178.png)

![1-{1-[(Naphthalen-1-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2864179.png)

![2-(4-Fluorophenyl)-2H-[1,3]thiazino[3,2-a]benzoimidazole-4(3H)-one](/img/structure/B2864184.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2864186.png)

![3-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2864193.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2864195.png)

![N-(3,4-dimethoxyphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2864198.png)